(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one
Description
Properties
IUPAC Name |
(3aR)-2-(2-hydroxyphenyl)-3a-methyl-1-[3-(trifluoromethyl)benzoyl]-3,4,6,6a-tetrahydro-2H-pyrrolo[2,3-b]pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O3/c1-20-10-15(14-7-2-3-8-16(14)27)26(19(20)25-17(28)11-20)18(29)12-5-4-6-13(9-12)21(22,23)24/h2-9,15,19,27H,10-11H2,1H3,(H,25,28)/t15?,19?,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQSYCNJTJREJJ-RGKRWLCDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(N(C1NC(=O)C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC(N(C1NC(=O)C2)C(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one typically involves a multistep synthetic route. The key steps include:
Cyclization: Formation of the hexahydropyrrolo[2,3-b]pyrrole core structure through cyclization reactions.
Functional Group Introduction: Addition of the hydroxyphenyl and trifluoromethylbenzoyl groups using appropriate reagents and catalysts.
Optimization of Reaction Conditions: Controlling parameters such as temperature, solvent, and reaction time to maximize yield and purity.
Industrial Production Methods: Scaling up the production involves:
Batch Synthesis: Using reactors to carry out the cyclization and functional group addition in large quantities.
Purification: Employing techniques like crystallization and chromatography to isolate the desired compound.
Quality Control: Ensuring consistency and quality through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyphenyl group can undergo oxidation to form corresponding quinones or other oxidation products.
Reduction: Reduction of the benzoyl group can lead to the formation of hydroxylated or alkylated derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, alcohols.
Major Products
Oxidation Products: Quinones, epoxides.
Reduction Products: Alcohols, alkanes.
Substitution Products: Trifluoromethyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials with specific properties.
Biology: Explored for its potential interactions with biological macromolecules, which could lead to new insights in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities, due to its ability to modulate biological pathways.
Industry: Applied in the development of advanced materials, such as polymers and coatings, that benefit from its unique chemical structure.
Mechanism of Action
(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one exerts its effects through interaction with specific molecular targets:
Binding to Receptors: Its hydroxyphenyl and trifluoromethyl groups can bind to receptor sites, influencing signal transduction pathways.
Enzyme Inhibition: The compound's structure allows it to fit into enzyme active sites, inhibiting enzyme activity and modulating metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
The hexahydropyrrolo-pyrrolone core is distinct from related bicyclic systems in analogs:
Implications :
Substituent Effects
A. Hydroxyphenyl vs. Heteroaromatic Groups
- The target’s 2-hydroxyphenyl group enables hydrogen bonding, unlike the benzo-triazolyl () or triazolo-pyridinyl () groups, which rely on π-π stacking or halogen bonding .
- Trifluoromethylbenzoyl in the target shares lipophilicity with 2-(trifluoromethyl)phenyl in and , suggesting enhanced metabolic stability across these compounds .
Biological Activity
The compound (3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one is a novel chemical entity with potential biological activities that warrant extensive investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a hexahydropyrrolo[2,3-b]pyrrol backbone, a hydroxyl group on a phenyl ring, and a trifluoromethyl benzoyl moiety. This unique configuration may contribute to its biological properties, including enzyme inhibition and anti-inflammatory effects.
Biological Activity Overview
-
Enzyme Inhibition :
- Preliminary studies indicate that the compound may inhibit key enzymes involved in inflammatory pathways. For instance, related compounds have shown inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .
- The compound's structural similarity to known enzyme inhibitors suggests it may exhibit comparable activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in neurodegenerative diseases .
-
Anti-inflammatory Properties :
- Compounds with similar structures have demonstrated significant anti-inflammatory effects in various models. For example, a related compound reduced leukotriene synthesis in macrophages, indicating potential therapeutic applications in inflammatory diseases .
- The presence of the hydroxyl group may enhance the compound's ability to modulate inflammatory responses by affecting signaling pathways associated with cytokine release.
-
Antimicrobial Activity :
- Some derivatives of compounds with similar frameworks have been evaluated for antimicrobial properties. While specific data on this compound is limited, it is plausible that it may exhibit activity against bacterial strains based on structure-activity relationship studies conducted on related compounds .
Case Study 1: Inhibition of Cyclooxygenase
In a study examining the anti-inflammatory effects of structurally related compounds, it was found that certain derivatives inhibited COX-2 activity with IC50 values ranging from 0.1 to 0.4 µM. This suggests that this compound may possess similar inhibitory potential due to its structural analogies .
Case Study 2: Neuroprotective Effects
Research into related hydrazinecarboxamide derivatives revealed moderate inhibition of AChE and BuChE with varying IC50 values. Some compounds showed lower IC50 than rivastigmine, a clinically used drug for Alzheimer's disease. This suggests that our compound could also be explored for neuroprotective applications .
Data Table: Biological Activity Summary
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
